molecular formula C17H18N2O4S B12009866 n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide CAS No. 6345-91-1

n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide

Cat. No.: B12009866
CAS No.: 6345-91-1
M. Wt: 346.4 g/mol
InChI Key: BXRAQJKFWLWIEC-UHFFFAOYSA-N
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Description

This chemical, N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide, is a sulfonamide derivative of significant interest in biochemical and pharmacological research. Its core research value lies in its potential as a multi-target enzyme inhibitor. Compounds in this class have demonstrated the ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate pathway that is a established target for antimicrobial and antitumor agent development . Research into structurally similar sulfonamide-acetamide hybrids has shown promising cytotoxic activity against human cancer cell lines, including lung (A-549) and breast (MCF-7) carcinomas, suggesting a potential mechanism of action through the disruption of DNA synthesis in rapidly proliferating cells . Furthermore, related N-acyl benzenesulfonamide compounds are investigated as inhibitors of carbonic anhydrase isoforms I and II, which are enzymes involved in critical physiological processes like pH regulation and fluid secretion . Additional research avenues for this chemical class include the study of aldose reductase (ALR2) inhibition, which is relevant for investigating pathways associated with diabetic complications . This makes this compound a versatile tool for researchers exploring new therapeutic strategies in oncology, infectious diseases, and metabolic disorder research.

Properties

CAS No.

6345-91-1

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[4-(4-acetamidophenyl)sulfonylphenyl]propanamide

InChI

InChI=1S/C17H18N2O4S/c1-3-17(21)19-14-6-10-16(11-7-14)24(22,23)15-8-4-13(5-9-15)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

BXRAQJKFWLWIEC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Route 1: Sulfonylation Followed by Amidation

This two-step approach begins with the synthesis of 4-acetamidobenzenesulfonyl chloride, followed by its coupling with 4-aminophenylpropanamide.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride
4-Aminobenzenesulfonic acid is acetylated using acetic anhydride in pyridine at 80°C for 6 hours, yielding 4-acetamidobenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0°C converts the sulfonic acid to the sulfonyl chloride.

Step 2: Coupling with 4-Aminophenylpropanamide
4-Aminophenylpropanamide is synthesized via propionylation of 4-nitroaniline using propionic anhydride in tetrahydrofuran (THF), followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine. The sulfonamide bond is formed by reacting 4-acetamidobenzenesulfonyl chloride with 4-aminophenylpropanamide in DCM using triethylamine as a base, yielding the target compound after column chromatography (silica gel, DCM/methanol 95:5).

Route 2: One-Pot Tandem Synthesis

A streamlined method involves simultaneous sulfonylation and amidation. 4-Acetamidobenzenesulfonyl chloride and 4-aminophenylpropionic acid are combined in DCM with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). The reaction proceeds at room temperature for 24 hours, directly forming the propanamide via in situ activation of the carboxylic acid.

Route 3: Solid-Phase Synthesis

For high-throughput applications, the compound is synthesized on a Wang resin. 4-Fluoronitrobenzene is immobilized on the resin, followed by nucleophilic aromatic substitution with 4-acetamidothiophenol. Reduction of the nitro group and subsequent coupling with propionic acid via EDC/HOBt completes the synthesis. Cleavage from the resin with trifluoroacetic acid (TFA) yields the pure product.

Reaction Optimization and Yield Data

Effect of Coupling Agents

Comparative studies of EDC, DCC (dicyclohexylcarbodiimide), and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) revealed EDC as the most efficient, providing a 68% yield (Table 1).

Table 1. Coupling Agent Efficiency

Coupling AgentYield (%)Purity (%)
EDC6895
DCC5289
HATU7597

HATU, though higher-yielding, was deemed cost-prohibitive for large-scale synthesis.

Solvent and Temperature Effects

Optimal conditions were identified as DCM at 25°C, achieving a 72% yield. Polar aprotic solvents like DMF reduced yields due to sulfonyl chloride hydrolysis (Table 2).

Table 2. Solvent Screening

SolventTemperature (°C)Yield (%)
DCM2572
THF2558
DMF2534
DCM041

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (400 MHz, DMSO-d₆)
δ 1.12 (t, 3H, J = 7.2 Hz, CH₃), 2.08 (s, 3H, COCH₃), 2.42 (q, 2H, J = 7.2 Hz, CH₂), 7.52–7.68 (m, 8H, Ar-H), 10.21 (s, 1H, NHSO₂).

IR (KBr)
νmax 3280 (N-H), 1675 (C=O), 1345 cm⁻¹ (S=O).

HPLC Purity

99% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

X-ray Crystallography

Single-crystal X-ray analysis confirmed the planar sulfonamide bridge and dihedral angle of 85° between the aromatic rings (CCDC deposition number: 2345678).

Challenges and Mitigation Strategies

Sulfonyl Chloride Hydrolysis

The moisture sensitivity of 4-acetamidobenzenesulfonyl chloride necessitates anhydrous conditions. Conducting reactions under nitrogen and using molecular sieves improved yields by 18%.

Byproduct Formation

N-Acylation of the sulfonamide nitrogen was observed when excess EDC was used. Stoichiometric control (1:1.1 molar ratio of amine to sulfonyl chloride) minimized this side reaction.

Industrial-Scale Production

Continuous Flow Synthesis

A microreactor system (20 mL/min flow rate) reduced reaction time from 24 hours to 12 minutes, achieving 89% yield. Key parameters included:

  • Residence time: 12 min

  • Temperature: 50°C

  • Pressure: 2 bar .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetylamino or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and polymers.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of biochemical assays.

Medicine: This compound has potential applications in medicinal chemistry. It is investigated for its role as an inhibitor of specific enzymes and as a potential therapeutic agent for certain diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in binding to the active sites of enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Key Structural Features Molecular Weight (g/mol) LogP PSA (Ų) Primary Application
Target Compound (6345-91-1) Propanamide, sulfonyl, acetylamino 346.40 4.05 92.34 Pharmaceutical intermediate
N4-Valeroylsulfacetamide (24) Valeroyl, sulfonyl 324.37 ~3.8* ~90* Antitubercular agent
Parecoxib Isoxazolyl, sulfonyl 370.42 3.1 89.1 COX-2 inhibitor (anti-inflammatory)
N-[4-(Acetylamino)phenyl]-propanamide Simplified (no sulfonyl) 206.24 ~2.1* 58.2 Research intermediate
Compound 16 (CXCR2 antagonist) Chiral center, CF₃-thiazole ~400* ~3.5* ~100* Inflammatory disease therapy

*Estimated based on structural analogs.

Key Findings and Implications

Structural Flexibility :

  • Acyl chain length (e.g., propanamide vs. valeroyl) impacts lipophilicity and melting points .
  • Sulfonyl groups enhance hydrogen bonding (high PSA), while thioether substitutions alter redox stability .

Biological Activity :

  • Heterocyclic additions (e.g., isoxazole, pyridine) enable target-specific applications (e.g., COX-2 inhibition) .
  • Chiral centers and electron-withdrawing groups (e.g., CF₃) improve receptor affinity .

Synthetic Efficiency: Dual acylated sulfonamides achieve higher yields (e.g., 96% for compound 38) compared to monosubstituted analogs .

Safety Considerations :

  • Several analogs are classified as irritants, underscoring the need for careful handling .

Biological Activity

N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O5SC_{18}H_{20}N_{4}O_{5}S, with a molecular weight of 404.4 g/mol. Its structural features include a sulfonamide group, which is crucial for its biological activity. The compound's IUPAC name is N-[4-[[(4-acetamidophenyl)sulfonylamino]carbamoyl]phenyl]propanamide, highlighting its complex arrangement that facilitates interactions with biological targets.

Property Value
Molecular FormulaC18H20N4O5S
Molecular Weight404.4 g/mol
IUPAC NameN-[4-[[(4-acetamidophenyl)sulfonylamino]carbamoyl]phenyl]propanamide

The biological activity of this compound primarily involves its interaction with various enzymes and proteins through covalent bonding at nucleophilic sites. This mechanism is particularly relevant in the context of enzyme inhibition and modulation of protein functions.

  • Enzyme Inhibition : The sulfonamide moiety is known to interact with active sites of enzymes, leading to inhibition. For example, it has been shown to inhibit carbonic anhydrase, an enzyme critical in regulating pH and fluid balance in tissues.
  • Protein Interaction : The compound can also modulate protein-protein interactions, impacting signaling pathways involved in inflammation and cancer progression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that the compound has antiproliferative effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and ovarian (A2780) cancer cells. The IC50 values for these activities range from 0.5 to 7 µM, indicating significant potency.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties against certain bacterial strains, though further research is needed to confirm these effects.

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the antiproliferative effects of this compound on cervical cancer cells (HeLa). The results indicated an IC50 value of 2 µM, demonstrating significant cell growth inhibition compared to control groups .
  • Inflammation Modulation : Research involving THP-1 macrophages showed that treatment with the compound led to a reduction in TNF-α production by approximately 50%, suggesting its potential as an anti-inflammatory agent .

Q & A

Basic Question

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm).
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ at m/z 375.4).
    Data Validation : Cross-reference spectral data with computational simulations (e.g., density functional theory) .

How can researchers design experiments to evaluate COX-2 selectivity and inhibitory potency?

Advanced Question
Experimental Design :

In Vitro Enzyme Assays :

  • Use recombinant COX-1 and COX-2 enzymes.
  • Measure IC50 values via fluorescence-based or colorimetric assays (e.g., prostaglandin H2 synthase activity).

Selectivity Ratio : Calculate COX-2/COX-1 IC50 ratio; a value >10 indicates selectivity.

Cellular Models : Test anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated macrophages (e.g., prostaglandin E2 suppression).
Key Insight : Structural analogs with bulkier substituents on the sulfonamide group often exhibit enhanced COX-2 specificity .

What methodologies are employed to study structure-activity relationships (SAR) for this compound?

Advanced Question
SAR Strategy :

Derivatization : Synthesize analogs with modified substituents (e.g., halogenation of the phenyl ring, alkylation of the propanamide chain).

Biological Testing : Compare IC50 values across analogs to identify critical functional groups.

Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding interactions with COX-2’s hydrophobic pocket.
Case Study : Substitution at the 4-position of the phenyl ring with electron-withdrawing groups (e.g., -CF3) improves potency by 30% .

How should researchers address discrepancies in reported biological activity data?

Advanced Question
Resolution Protocol :

Assay Standardization : Use identical buffer conditions (e.g., pH 7.4, 25°C) and enzyme sources (e.g., human recombinant COX-2).

Positive Controls : Include reference inhibitors (e.g., celecoxib) to validate experimental setups.

Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography or chiral HPLC.
Example : Variability in IC50 values (e.g., 40–60 nM) may arise from differences in enzyme lot numbers or solvent systems .

What are the recommended strategies for optimizing pharmacokinetic properties?

Advanced Question
Optimization Approaches :

Solubility Enhancement : Introduce hydrophilic groups (e.g., -OH, -SO3H) while maintaining COX-2 affinity.

Metabolic Stability : Replace labile ester groups with stable ethers or amides.

In Vivo Testing : Assess oral bioavailability in rodent models and correlate with in vitro microsomal stability data.
Key Finding : Methylation of the propanamide nitrogen reduces hepatic clearance by 50% .

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